molecular formula C17H29N3O4 B12295965 Vildagliptin dihydrate

Vildagliptin dihydrate

Cat. No.: B12295965
M. Wt: 339.4 g/mol
InChI Key: MVOBUCAQTXEOGS-XQOPLDTQSA-N
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Description

Vildagliptin dihydrate is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is primarily used in the management of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin dihydrate involves several steps. One common method starts with L-proline, which undergoes a reaction with chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 3-hydroxyadamantane-1-carboxylic acid to produce Vildagliptin .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product with the desired chemical and optical purity .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin dihydrate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form inactive metabolites.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.

    Oxidation: May involve oxidizing agents such as hydrogen peroxide.

    Reduction: Can be carried out using reducing agents like sodium borohydride.

Major Products Formed

The primary product formed from the hydrolysis of this compound is an inactive metabolite. Oxidation and reduction reactions may yield various by-products depending on the specific conditions used .

Scientific Research Applications

Vildagliptin dihydrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study DPP-4 inhibition and its effects on glucose metabolism.

    Biology: Investigated for its role in modulating incretin hormones and their impact on insulin secretion.

    Medicine: Primarily used in the treatment of type 2 diabetes mellitus.

    Industry: Employed in the development of new anti-diabetic drugs and formulations.

Mechanism of Action

Vildagliptin dihydrate exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation, this compound enhances the levels of these hormones, leading to increased insulin secretion and decreased glucagon release. This results in improved glycemic control in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

Comparison

Vildagliptin dihydrate is unique among DPP-4 inhibitors due to its specific molecular structure, which allows for selective inhibition of the DPP-4 enzyme. Compared to other similar compounds, this compound has shown a relatively low risk of hypoglycemia and a favorable safety profile .

Properties

Molecular Formula

C17H29N3O4

Molecular Weight

339.4 g/mol

IUPAC Name

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile;dihydrate

InChI

InChI=1S/C17H25N3O2.2H2O/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;;/h12-14,19,22H,1-8,10-11H2;2*1H2/t12-,13+,14-,16?,17?;;/m0../s1

InChI Key

MVOBUCAQTXEOGS-XQOPLDTQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C#N.O.O

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O

Origin of Product

United States

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